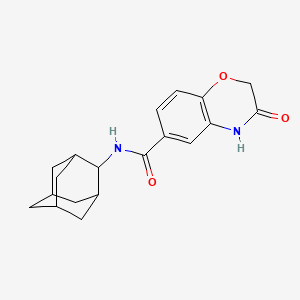![molecular formula C22H20F2N2OS B4332764 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4332764.png)
1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine
Descripción general
Descripción
1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine, also known as BFT or BFT-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine-1 is not fully understood, but it is believed to involve the modulation of serotonin signaling in the brain. This compound-1 has been shown to bind to the serotonin receptor with high affinity, which may lead to the activation of downstream signaling pathways that contribute to its therapeutic effects.
Biochemical and physiological effects:
This compound-1 has been found to have several biochemical and physiological effects, including the modulation of serotonin signaling, the reduction of anxiety and depression-like behaviors in animal models, and the improvement of cognitive function. This compound-1 has also been found to have a low toxicity profile, making it a safe candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine-1 is its high affinity for the serotonin receptor, which makes it a promising candidate for the development of new antidepressant drugs. However, one of the limitations of this compound-1 is its relatively low potency compared to other compounds with similar therapeutic effects. This may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research of 1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine-1, including the development of more potent analogs with improved therapeutic effects, the investigation of its potential applications in other fields, such as oncology and immunology, and the exploration of its mechanism of action at the molecular level. Additionally, the pharmacokinetics and pharmacodynamics of this compound-1 need to be further investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound-1 is a novel compound with potential applications in several fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for the serotonin receptor makes it a promising candidate for the development of new antidepressant drugs, and its low toxicity profile makes it a safe candidate for further research. However, further investigation is needed to fully understand its mechanism of action and to develop more potent analogs with improved therapeutic effects.
Aplicaciones Científicas De Investigación
1-[bis(4-fluorophenyl)methyl]-4-(2-thienylcarbonyl)piperazine-1 has been found to have potential applications in several fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound-1 has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. In pharmacology, this compound-1 has been found to have a high affinity for the serotonin receptor, which is involved in the regulation of mood and behavior. This makes this compound-1 a potential candidate for the development of new antidepressant drugs. In medicinal chemistry, this compound-1 has been used as a starting point for the synthesis of other novel compounds with potential therapeutic applications.
Propiedades
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2OS/c23-18-7-3-16(4-8-18)21(17-5-9-19(24)10-6-17)25-11-13-26(14-12-25)22(27)20-2-1-15-28-20/h1-10,15,21H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYLFUZMPFVYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(3-methylphenyl)-2H-tetrazole](/img/structure/B4332703.png)
![ethyl 3-amino-5-(1,3-benzodioxol-5-yl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4332705.png)

![N-[2-(1-adamantyl)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332722.png)
![N-[2-(1-adamantyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332725.png)
![N-[2-(1-adamantyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4332740.png)

![N-[2-(1-adamantyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B4332753.png)

![1-(2-bromo-4,5-dimethoxyphenyl)-2-(2-chlorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332771.png)
![3,4-bis(3,4-dimethoxyphenyl)-5-[(3,4,5-trimethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4332777.png)
![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4332783.png)